molecular formula C19H19N7 B2926668 N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine CAS No. 2198443-33-1

N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine

Cat. No. B2926668
CAS RN: 2198443-33-1
M. Wt: 345.41
InChI Key: PDLTYRCTSOAWNO-UHFFFAOYSA-N
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Description

Triazolo-pyridazine compounds are a class of heterocyclic compounds that have been studied for their potential applications in various fields . They are known for their high density and excellent thermal stability .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or tetrahydropyrimido-diones . The process typically requires a catalyst and precise control of reaction conditions .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using X-ray diffraction . This allows researchers to understand the relationship between the structure of the compound and its properties .


Chemical Reactions Analysis

These compounds can exhibit a variety of chemical reactions. For example, they can show weak luminescent properties in solution, have an unexpected quasi-reversible electroreduction peak, and exhibit ambipolar semiconductor properties .

Scientific Research Applications

Antimicrobial Activity

Compounds with 1,2,4-triazole derivatives have been shown to possess antimicrobial properties. They can be designed to target specific bacterial strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), potentially serving as a basis for new antibiotics .

Anticancer Activity

Similar structures have demonstrated cytotoxic activity against cancer cell lines, such as breast cancer cells. This suggests that our compound could be researched for its efficacy in cancer therapy .

Antiepileptic and Antidepressant Effects

Derivatives of 1,2,4-triazines, which are structurally related to triazolo[4,3-b]pyridazin rings, have been used in drugs like Lamotrigine for antiepileptic purposes and have shown antidepressant activities .

Anti-inflammatory and Analgesic Effects

The broader family of triazolothiadiazine derivatives exhibits anti-inflammatory and analgesic effects, indicating that our compound may also be researched for these pharmacological activities .

Antiviral Applications

Compounds with triazole rings have been identified with antiviral activities. This opens up research possibilities for our compound in the development of antiviral medications .

Enzyme Inhibition

Triazole derivatives are known to act as enzyme inhibitors, such as carbonic anhydrase inhibitors and cholinesterase inhibitors. This suggests potential research applications in treating conditions related to enzyme dysregulation .

Future Directions

Research into triazolo-pyridazine compounds and related structures is ongoing, with attempts being made to design next-generation materials for different applications . The future directions for your specific compound would depend on its properties and potential applications.

properties

IUPAC Name

N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c1-13-9-17(15-5-3-4-6-16(15)21-13)24(2)14-10-25(11-14)19-8-7-18-22-20-12-26(18)23-19/h3-9,12,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLTYRCTSOAWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine

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